molecular formula C7H6N2O3 B1249324 3-Carbamoylpicolinic Acid CAS No. 4733-65-7

3-Carbamoylpicolinic Acid

Cat. No.: B1249324
CAS No.: 4733-65-7
M. Wt: 166.13 g/mol
InChI Key: CGDAWEVRGAIHJH-UHFFFAOYSA-N
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Description

3-Carbamoylpicolinic Acid is an organic compound with the molecular formula C7H6N2O3 It is a derivative of picolinic acid, where a carbamoyl group replaces one of the hydrogen atoms on the pyridine ring

Scientific Research Applications

3-Carbamoylpicolinic Acid is a versatile building block for the synthesis of agrochemicals and pharmaceuticals. It has been used in the development of various bioactive compounds due to its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and as a ligand in catalysis .

In biology and medicine, derivatives of this compound have shown potential as antiviral and immunomodulatory agents. They can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and modulate immune responses .

Safety and Hazards

3-Carbamoylpicolinic Acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Biochemical Analysis

Biochemical Properties

3-Carbamoylpicolinic Acid plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemicals and pharmaceuticals. It interacts with enzymes such as imidase, which catalyzes the hydrolysis of 2,3-pyridinedicarboximide to produce this compound . This compound also interacts with proteins and other biomolecules, forming complexes that are essential for its biochemical activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by modulating the activity of specific enzymes and proteins. For instance, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form complexes with proteins and other biomolecules is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It plays a role in the catabolism of amino acids and other metabolic processes, influencing the overall metabolic activity of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamoylpicolinic Acid can be synthesized through the imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide. This reaction is carried out in a water-organic solvent, two-phase system containing cyclohexanone at low pH to avoid spontaneous random hydrolysis. Under optimized conditions, the yield of this compound can reach 36.6 mM in the water phase, with a molar conversion yield of 91.5% and a regioisomeric purity of 94.5% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the imidase-catalyzed hydrolysis method mentioned above could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoylpicolinic Acid can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: The compound can be hydrolyzed using imidase enzymes in a water-organic solvent system.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize related compounds like picolinic acid.

    Substitution: Nucleophilic substitution reactions can occur on the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of 2,3-pyridinedicarboximide yields this compound .

Comparison with Similar Compounds

    Picolinic Acid: An isomer of 3-Carbamoylpicolinic Acid with the carboxyl group at the 2-position.

    Nicotinic Acid: Another isomer with the carboxyl group at the 3-position. It is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position. It is used in the synthesis of isoniazid, an important antitubercular drug.

Uniqueness: this compound is unique due to the presence of the carbamoyl group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from its isomers .

Properties

IUPAC Name

3-carbamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDAWEVRGAIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437976
Record name 3-carbamoylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-65-7
Record name 3-carbamoylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamoylpicolinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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